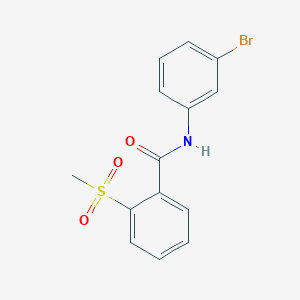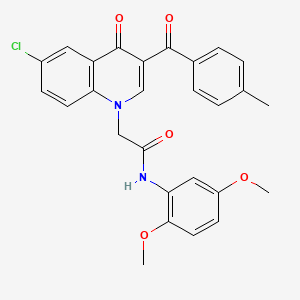
N-(3-bromophenyl)-2-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-bromophenyl)-2-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .科学的研究の応用
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including derivatives similar to N-(3-bromophenyl)-2-(methylsulfonyl)benzamide, have been investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes. This property is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. For example, Supuran et al. (2013) studied aromatic sulfonamide inhibitors showing nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, highlighting the potential of sulfonamides in medicinal chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of pharmaceutical research, where sulfonamide compounds have been explored for their antimicrobial properties. For instance, Rosca (2020) synthesized new oxazol-5(4H)-ones derived from 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, assessing their cytotoxicity and antimicrobial activity against various bacterial and fungal strains. This study indicates the utility of sulfonamide derivatives in creating compounds with pharmacological potential, including antimicrobial activity (Rosca, 2020).
Cardiac Electrophysiological Activity
Sulfonamides and their derivatives are also investigated for their potential in treating cardiac arrhythmias through modulation of cardiac electrophysiological properties. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing comparable potency to known selective class III agents. These findings suggest the relevance of sulfonamide compounds in developing new therapies for arrhythmias, showcasing the diverse therapeutic possibilities of sulfonamide derivatives (Morgan et al., 1990).
Novel Synthetic Methods and Chemical Properties
Research on sulfonamide compounds extends beyond biological applications, exploring novel synthetic methods and understanding their chemical properties. Xia et al. (2016) developed an efficient remote sulfonylation method for N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This study highlights the continuous innovation in synthetic chemistry involving sulfonamide derivatives, contributing to the development of environmentally friendly and efficient synthetic methodologies (Xia et al., 2016).
特性
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRNSNVKCSBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)
![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)
![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)
![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)